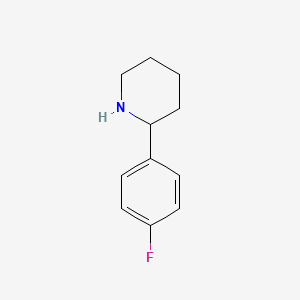

2-(4-Fluorophenyl)piperidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQQDIGGISSSQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395039 | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-03-8 | |

| Record name | 2-(4-Fluorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383128-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-(4-Fluorophenyl)piperidine Scaffold

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in diverse molecular interactions make it a highly versatile scaffold in therapeutic design.[1][2] When substituted with an aryl group at the 2-position, the resulting 2-arylpiperidine motif becomes a key pharmacophore in agents targeting the central nervous system (CNS), among other disease areas.[3]

This guide focuses on a specific, high-value derivative: this compound. The strategic introduction of a fluorine atom onto the phenyl ring is a common tactic in drug design to modulate key physicochemical properties. Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve blood-brain barrier penetration, and alter electronic properties to fine-tune binding affinity with biological targets.[4][5] Consequently, this compound serves as a critical intermediate and structural core for a range of investigational compounds and established drugs, particularly those targeting neurological disorders.[4]

This document provides a comprehensive overview of the core chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization. It is intended to serve as a practical resource for scientists engaged in discovery, process development, and medicinal chemistry.

Part 1: Core Chemical and Physical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its effective application in research and development. The data presented below, derived from predictive models and data from closely related analogs, provides a baseline for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄FN | [6][7] |

| Molecular Weight | 179.23 g/mol | [6][7] |

| Boiling Point | 256.0 ± 33.0 °C (Predicted) | [6][7] |

| Density | 1.048 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 9.65 ± 0.10 (Predicted) | [7] |

| Appearance | Colorless oil (as free base) | [8] |

Note: The hydrochloride salt is often utilized in pharmaceutical contexts to improve stability, solubility, and handling properties.[4]

Part 2: Spectroscopic Profile for Structural Verification

Unambiguous characterization is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, which are crucial for confirming its identity and purity after synthesis or during its use in further reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center at C2 and the conformational rigidity of the piperidine ring.

-

Aromatic Region (approx. 7.0-7.3 ppm): The 4-fluorophenyl group will typically present as two multiplets (or a pair of doublets of doublets) characteristic of a 1,4-disubstituted benzene ring, integrating to 4 protons.

-

Benzylic Proton (C2-H): A multiplet between 3.5-4.0 ppm, coupled to the adjacent protons on the piperidine ring.

-

Piperidine Ring Protons: A series of complex, overlapping multiplets between approximately 1.5-3.2 ppm, corresponding to the remaining 9 protons on the piperidine ring (including the N-H proton). The N-H proton signal may be broad and its chemical shift can be concentration and solvent dependent.

-

-

¹³C NMR: The carbon spectrum will reflect the 11 unique carbon environments.

-

Aromatic Carbons: Four signals are expected in the aromatic region (~115-165 ppm). The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant.

-

Piperidine Carbons: Signals corresponding to the five carbons of the piperidine ring will appear in the aliphatic region (~25-60 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ is characteristic of the secondary amine.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching will produce sharp peaks in the 1500-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic absorption band for the C-F bond is expected in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z = 179. The fragmentation pattern would likely involve the loss of the fluorophenyl group or fragmentation of the piperidine ring, which is a common pathway for piperidine alkaloids.[9] Electrospray Ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z = 180.[8]

Part 3: Synthesis Strategies and Methodologies

The synthesis of 2-arylpiperidines is a well-explored area of organic chemistry, with several robust strategies available. The choice of method often depends on the desired scale, available starting materials, and the need for stereochemical control.

Caption: Key synthetic routes to this compound.

The most direct and commonly employed method for the synthesis of racemic this compound is the catalytic hydrogenation of the corresponding pyridine precursor.[10]

Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of 2-arylpyridines.[8]

Objective: To synthesize this compound from 2-(4-Fluorophenyl)pyridine via palladium-catalyzed hydrogenation.

Materials:

-

2-(4-Fluorophenyl)pyridine

-

Methanol (MeOH), anhydrous

-

Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (20% Pd(OH)₂)

-

Hydrogen gas (H₂) source

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

Standard glassware for inert atmosphere reactions and hydrogenation

Procedure:

-

Reactor Setup: A suitable hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation) is charged with 2-(4-Fluorophenyl)pyridine (1.0 eq).

-

Solvent Addition: Anhydrous methanol is added to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Inerting: The vessel is purged thoroughly with an inert gas (N₂ or Ar) to remove all oxygen. This is a critical safety step, as hydrogen and palladium catalysts can be pyrophoric in the presence of air.

-

Catalyst Addition: The palladium catalyst (typically 5-10 mol%) is added to the solution under a positive pressure of inert gas. Causality: The catalyst provides a surface for the heterogenous reaction, adsorbing both hydrogen and the pyridine ring to facilitate the reduction.

-

Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (repeated 3 times). The reaction is then stirred vigorously under a positive pressure of H₂ (e.g., 50 psi or balloon pressure) at room temperature.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed (typically 24-48 hours).

-

Workup: a. The vessel is carefully purged again with inert gas to remove all residual hydrogen. b. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional methanol. Trustworthiness: This step ensures no residual catalyst, which could interfere with subsequent reactions or biological assays, remains in the product. c. The combined filtrate is concentrated under reduced pressure to yield the crude product, typically as a colorless oil.

-

Purification: If necessary, the product can be further purified by column chromatography or distillation. For many applications, the crude product is of sufficient purity.

Part 4: Reactivity and Synthetic Utility

The synthetic value of this compound lies in its potential for further functionalization at two key sites: the nitrogen atom and the C2 benzylic carbon.

Caption: Key reactive sites for functionalization.

-

N-Functionalization: The secondary amine is nucleophilic and readily undergoes standard reactions such as alkylation, acylation, and reductive amination. A crucial reaction for enabling C2-functionalization is the protection of the nitrogen, most commonly with a tert-butyloxycarbonyl (Boc) group.[3]

-

C2-Functionalization via Lithiation: The proton at the C2 position is benzylic and thus significantly more acidic than other C-H bonds on the piperidine ring. Upon N-Boc protection, this C2 proton can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C).[3][11]

-

Causality & Expertise: The N-Boc group is essential. It serves to increase the kinetic acidity of the adjacent C2 proton and directs the organolithium base via coordination. The resulting organolithium intermediate is configurationally stable at low temperatures, which allows for stereoselective quenching with an electrophile.[3] This strategy is a powerful tool for synthesizing highly substituted, enantioenriched 2,2-disubstituted piperidines, which are valuable in drug discovery.[3][11]

-

Part 5: Biological Context and Applications in Drug Discovery

The this compound moiety is a key structural element in molecules designed to interact with CNS targets. Its derivatives have shown a wide range of pharmacological activities.[1][12]

-

Antipsychotic Agents: The piperidine scaffold is found in numerous antipsychotic drugs. Derivatives of fluorophenyl-piperidine have been investigated for their potential to modulate dopamine and serotonin receptors, which are key targets in the treatment of psychosis.[13][14]

-

NK₁ Receptor Antagonists: The 2-arylpiperidine structure is central to the design of potent neurokinin-1 (NK₁) receptor antagonists, which have applications as antidepressants and antiemetics.[3]

-

Ion Channel Modulators: Fluorophenyl piperidine derivatives have been explored as modulators of various ion channels, including T-type calcium channels.[5]

-

Enzyme Inhibitors: The scaffold has been incorporated into inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP).[3]

The role of this compound is primarily as a foundational building block. Its strategic use allows medicinal chemists to construct complex molecules with tailored pharmacological profiles, leveraging the beneficial properties imparted by both the piperidine ring and the fluorophenyl substituent.[2][4]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful scaffold for modern drug discovery. Its chemical properties—from its predictable spectroscopic signature to its well-defined reactivity at both the nitrogen and C2 positions—make it an invaluable tool for researchers. A thorough understanding of its synthesis and reactivity, particularly the nuanced chemistry of directed lithiation, empowers scientists to rationally design and construct novel, complex, and potent therapeutic agents targeting a wide spectrum of human diseases.

References

-

Title: Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Source: RSC Publishing URL: [Link]

-

Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: 2-[(4-Fluorophenyl)methyl]piperidine - FTIR Spectrum Source: SpectraBase URL: [Link]

-

Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo Source: Der Pharma Chemica URL: [Link]

-

Title: Comparative Study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and Haloperidol for Their Pharmacological Activities Related to Antipsychotic Efficacy and/or Adverse Side-Effects Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

-

Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites Source: SciELO URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: European Journal of Medicinal Chemistry URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (R)-2-(4-FLUOROPHENYL)PIPERIDINE | 1187468-22-9 [amp.chemicalbook.com]

- 7. 1187468-22-9 CAS MSDS ((R)-2-(4-FLUOROPHENYL)PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. scielo.br [scielo.br]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijnrd.org [ijnrd.org]

- 13. Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the 2-(4-Fluorophenyl)piperidine Scaffold

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)piperidine

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties, which enhance drug-like characteristics such as solubility and metabolic stability.[1][2] When substituted with a 4-fluorophenyl group at the 2-position, the resulting scaffold, this compound, becomes a particularly valuable intermediate. The fluorophenyl moiety often improves lipophilicity and metabolic resistance, making it a key component in the development of drugs targeting the central nervous system (CNS).[3] This compound serves as a critical building block for therapeutics aimed at treating neurological and psychiatric disorders, including depression and anxiety.[3]

This guide provides an in-depth analysis of the principal synthetic pathways to this compound. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for researchers in drug discovery and development. The methodologies discussed herein are presented as self-validating systems, grounded in established, peer-reviewed chemical literature.

Pathway 1: Direct Catalytic Hydrogenation of 2-(4-Fluorophenyl)pyridine

The most conceptually straightforward approach to this compound is the direct reduction of the corresponding pyridine precursor. This pathway leverages the power of heterogeneous catalysis to saturate the aromatic ring in a single, atom-economical step.

Core Principle & Mechanistic Overview

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. The reaction typically requires high pressure to overcome the aromatic stabilization energy of the pyridine ring. The general mechanism involves the adsorption of both the pyridine substrate and diatomic hydrogen onto the surface of the metal catalyst (e.g., Palladium, Platinum, Rhodium). On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are sequentially added to the aromatic ring until it is fully saturated.

Workflow for Direct Catalytic Hydrogenation

Caption: General workflow for the synthesis of this compound via direct hydrogenation.

Field-Proven Experimental Protocol

Objective: To synthesize this compound via catalytic hydrogenation of 2-(4-fluorophenyl)pyridine.

Materials:

-

2-(4-Fluorophenyl)pyridine

-

10% Palladium on Carbon (Pd/C) or Pearlman's Catalyst (Pd(OH)₂/C)[4]

-

Methanol (MeOH) or Ethanol (EtOH)

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Procedure:

-

Vessel Preparation: The high-pressure reaction vessel is charged with 2-(4-fluorophenyl)pyridine (1.0 eq) and a suitable solvent such as methanol (approx. 0.1-0.2 M concentration).

-

Catalyst Addition: The catalyst, typically 5-10 mol% of 10% Pd/C, is added to the solution. For more resistant substrates, the more active Pearlman's catalyst (20% Pd(OH)₂/C) can be employed.[4]

-

Inerting: The vessel is sealed and purged several times with an inert gas (N₂ or Ar) to remove all oxygen, which can be a safety hazard and can deactivate the catalyst.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to the desired pressure (typically 50-200 psi, though optimization is required) and agitated at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours.

-

Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully depressurized, filtered, and analyzed by GC-MS or TLC.

-

Work-up: Upon completion, the vessel is carefully depressurized and purged with inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake should be washed with the reaction solvent. Caution: The palladium catalyst on the filter pad can be pyrophoric and should be kept wet and handled appropriately.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.[4]

Expertise-Driven Insights

-

Choice of Catalyst: While Pd/C is a workhorse, rhodium-based catalysts (e.g., Rh/C) can sometimes offer higher activity for pyridine reduction under milder conditions.[5] Platinum oxide (PtO₂, Adams' catalyst) is also highly effective but can be more expensive. The choice is often a balance between reactivity, cost, and functional group tolerance.

-

Solvent Effects: Protic solvents like methanol or ethanol are commonly used. Acidic additives (e.g., acetic acid) can sometimes accelerate the reaction by protonating the pyridine nitrogen, but this can also lead to side reactions.

-

Challenges: The primary challenge is the potential for catalyst deactivation (poisoning) by the basic nitrogen atom of the pyridine, which can strongly coordinate to the metal surface.[6] This necessitates higher catalyst loadings or more forcing conditions compared to the hydrogenation of non-basic aromatics.

Pathway 2: Reduction of Activated Pyridinium Salts

To circumvent the challenges of direct pyridine hydrogenation, an alternative strategy involves the activation of the pyridine ring by forming a pyridinium salt. This significantly lowers the barrier to reduction and provides a versatile handle for introducing stereoselectivity.

Core Principle & Mechanistic Overview

This two-step pathway begins with the quaternization of the pyridine nitrogen with an electrophile (e.g., benzyl bromide), forming an N-benzylpyridinium salt. This transformation disrupts the aromaticity of the ring, rendering it much more susceptible to reduction. The positively charged nitrogen acts as a powerful electron-withdrawing group, facilitating hydride addition. The subsequent reduction can be achieved either through catalytic hydrogenation, often under much milder conditions than direct reduction, or with chemical reducing agents like sodium borohydride (NaBH₄).[6][7]

Crucially, this approach is the foundation for modern asymmetric synthesis of chiral piperidines. By employing a chiral catalyst during the hydrogenation step, one enantiomer of the final product can be selectively produced.[8][9]

Logical Flow for Pyridinium Salt Reduction

Caption: Synthesis via activation to a pyridinium salt, followed by asymmetric reduction and deprotection.

Field-Proven Experimental Protocol (Asymmetric Variant)

Objective: To synthesize enantioenriched this compound via asymmetric hydrogenation of the corresponding N-benzylpyridinium salt.

Part A: Synthesis of N-Benzyl-2-(4-fluorophenyl)pyridinium Bromide

-

Dissolve 2-(4-fluorophenyl)pyridine (1.0 eq) in acetonitrile or acetone.

-

Add benzyl bromide (1.05 eq) to the solution.

-

Heat the mixture at reflux for 4-12 hours. The pyridinium salt will often precipitate from the solution upon cooling.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Part B: Iridium-Catalyzed Asymmetric Hydrogenation [8][9]

-

Catalyst Preparation: In a glovebox, charge a high-pressure reactor with the iridium precursor [Ir(COD)Cl]₂ (e.g., 0.5-2 mol%) and a suitable chiral ligand such as MeO-BoQPhos (e.g., 1.1 eq relative to Ir).[8][9]

-

Reaction Setup: Add the N-benzyl-2-(4-fluorophenyl)pyridinium bromide (1.0 eq) and degassed solvent (e.g., THF or DCM). An additive like iodine (I₂) may be required to enhance catalytic activity.[8]

-

Hydrogenation: Seal the reactor, remove from the glovebox, and purge with hydrogen gas. Pressurize the reactor to 500-1000 psi H₂ and stir at the optimized temperature (e.g., 20-50 °C) for 24-48 hours.

-

Work-up: After depressurization, concentrate the reaction mixture. The crude product can be purified by silica gel chromatography to yield N-benzyl-2-(4-fluorophenyl)piperidine. The enantiomeric ratio (er) should be determined by chiral HPLC.

Part C: N-Debenzylation

-

Dissolve the N-benzyl piperidine from Part B in methanol.

-

Add a catalyst, typically Pd/C (10 mol%).

-

Hydrogenate the mixture at moderate pressure (e.g., 50 psi) until the starting material is consumed (monitored by TLC or GC-MS).

-

Filter the catalyst and concentrate the filtrate to obtain the final, enantioenriched this compound.

Quantitative Data Comparison

| Catalyst System | Substrate | Pressure (psi) | Yield (%) | Enantiomeric Ratio (er) | Reference |

| [Ir(COD)Cl]₂ / MeO-BoQPhos / I₂ | N-Benzyl-2-arylpyridinium | 600 | High | Up to 93:7 | [8][9] |

| [Ir(COD)Cl]₂ / (S)-MeO-BiPhep / I₂ | N-Benzyl-2,6-disubst. pyridinium | ~1300 | >95% | Up to 97% ee | [10] |

| Mixed Chiral/Achiral Phosphine Ligands | N-Benzyl-2-arylpyridinium | ~580 | High | Up to 82% ee | [6] |

Expertise-Driven Insights

-

The "Activation" Advantage: Converting the pyridine to a pyridinium salt is a key strategic decision. It not only facilitates reduction but also protects the catalyst from the basic nitrogen lone pair, leading to higher efficiency and catalyst turnover numbers.[6]

-

Ligand Selection is Key: In the asymmetric variant, the choice of chiral ligand is paramount. Ligands like SEGPHOS, MeO-BiPhep, and BoQPhos derivatives have proven highly effective, but the optimal ligand is often substrate-dependent and requires screening.[8][10]

-

Deprotection: The benzyl group is an excellent choice as it is readily cleaved under standard hydrogenolysis conditions, which are often compatible with many other functional groups.

Pathway 3: Synthesis via Organometallic Addition

Organometallic routes offer a powerful method for C-C bond formation, allowing the construction of the 2-arylpiperidine skeleton from simpler precursors. The Grignard reaction is a classic and versatile tool for this purpose.

Core Principle & Mechanistic Overview

This approach involves the nucleophilic addition of a 4-fluorophenyl organometallic reagent, typically a Grignard reagent (4-F-PhMgBr), to a suitable piperidine or pyridine-derived electrophile. One effective strategy is the reaction with a pyridine N-oxide.[11][12] The N-oxide activates the ring towards nucleophilic attack, primarily at the C2 and C6 positions. The initial addition product can then be reduced to the target piperidine.

Conceptual Workflow for Grignard-Based Synthesis

Caption: A Grignard-based approach to construct the C-C bond followed by reduction.

Field-Proven Experimental Protocol

Objective: To synthesize this compound via Grignard addition to pyridine N-oxide followed by reduction.

Part A: Preparation of 4-Fluorophenylmagnesium Bromide

-

Dry magnesium turnings (1.1 eq) in a flame-dried, three-neck flask under an inert atmosphere.

-

Add anhydrous diethyl ether or THF and a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromofluorobenzene (1.0 eq) in the anhydrous solvent dropwise to initiate the reaction. Maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Addition to Pyridine N-Oxide and Reduction [12]

-

In a separate flask, dissolve pyridine N-oxide (0.9 eq) in anhydrous THF and cool to a low temperature (e.g., -40 °C to -20 °C) to control reactivity and selectivity.[12]

-

Slowly add the prepared Grignard reagent from Part A to the pyridine N-oxide solution.

-

Allow the reaction to stir at low temperature for several hours before warming to room temperature.

-

The reaction is then quenched carefully with an aqueous solution (e.g., saturated NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated.

-

The crude intermediate is then subjected to a reduction step, for example, catalytic hydrogenation with Pd/C and H₂, to yield the final this compound.[12]

Expertise-Driven Insights

-

Regioselectivity: The primary challenge in this route is controlling the regioselectivity of the Grignard addition. While pyridine N-oxides favor C2 addition, mixtures of isomers can occur. Temperature control is critical; lower temperatures generally favor the kinetic 2-addition product.[12]

-

Alternative Electrophiles: Instead of pyridine N-oxides, other activated pyridine species or pre-formed piperidones can be used. For example, reacting 4-fluorophenylmagnesium bromide with 1-methyl-2-piperidone would also yield a precursor to the desired scaffold after dehydration and reduction.

-

Versatility: The main advantage of the Grignard approach is its power in C-C bond formation, allowing for the convergent assembly of the target molecule from separate aromatic and heterocyclic fragments.

Summary & Comparative Analysis

| Synthetic Pathway | Key Advantages | Core Challenges | Best Suited For |

| Direct Catalytic Hydrogenation | Atom-economical, single synthetic step. | Harsh conditions (high pressure), potential catalyst poisoning, difficult to make stereoselective. | Large-scale, racemic synthesis where cost and simplicity are paramount. |

| Reduction of Pyridinium Salts | Milder reduction conditions, prevents catalyst deactivation, premier route for asymmetric synthesis. | Multi-step process (activation, reduction, deprotection). | Enantioselective synthesis of high-value pharmaceutical intermediates. |

| Grignard Reagent Addition | Excellent for C-C bond formation, convergent synthesis. | Regioselectivity control can be difficult, multi-step process. | Scaffolds where the aryl group needs to be introduced specifically and other methods are not feasible. |

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several robust and well-documented pathways. The choice of method is a strategic decision dictated by the specific requirements of the project, including scale, cost, and the need for stereochemical control. For large-scale production of the racemic material, direct catalytic hydrogenation remains a viable option. However, for the synthesis of enantioenriched products essential for modern drug development, the asymmetric hydrogenation of activated pyridinium salts represents the state-of-the-art, offering high levels of stereocontrol and operational reliability.

Future research will likely focus on developing more active and robust catalysts for direct, asymmetric hydrogenation of pyridines, which would eliminate the need for the activation/deprotection sequence. Furthermore, the exploration of novel biocatalytic or flow-chemistry-based approaches may offer greener, safer, and more efficient alternatives for the synthesis of this critical pharmaceutical building block.

References

-

The University of Liverpool Repository. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. Retrieved from [Link]

- Google Patents. (1998). WO1998053824A1 - Novel process.

-

Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. ChemInform. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Retrieved from [Link]

-

DiVA portal. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Retrieved from [Link]

-

Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

-

Erowid. (n.d.). piperidines I. As in the case of the l-methy1-2-benaylpiperidine7 scribes l, 2,2,6,6-pentamethy1-4-phenyl-4-acetoxypiperidine fo. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Retrieved from [Link]

- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

The University of Liverpool Repository. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines Shiyu Zhang. Retrieved from [Link]

-

National Institutes of Health. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Retrieved from [Link]

-

PubMed. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Retrieved from [Link]

-

PubMed. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogenation of pyridine derivatives and application to the preparation of intermediates for biologically active compounds and drugs. Retrieved from [Link]

-

ResearchGate. (2021). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a.... Retrieved from [Link]

-

Xingwei Li Group. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

-

YouTube. (2020). Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Methylphenidate and Quinolizidinones by Addition of Aldehydes to Piperidine-Based Conjugated N-Acyliminium Ions. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to 2-(4-Fluorophenyl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)piperidine, a key heterocyclic scaffold in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis protocols, analytical characterization, and its significant role as a building block in the creation of novel therapeutics, particularly those targeting the central nervous system.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound featuring a piperidine ring substituted at the 2-position with a 4-fluorophenyl group. The presence of the fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive moiety in drug design.[1][2]

The specific stereochemistry at the chiral center (carbon 2 of the piperidine ring) is crucial for its biological activity. The compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as individual enantiomers. It is imperative for researchers to consider the isomeric form they are working with, as different enantiomers can exhibit distinct pharmacological profiles.

Chemical Structure:

CAS Number Identification:

The Chemical Abstracts Service (CAS) number for a chemical substance is a unique identifier. For (4-Fluorophenyl)piperidine derivatives, the CAS number varies depending on the position of the substituent and the stereochemistry.

| Compound Name | CAS Number |

| 4-(4-Fluorophenyl)piperidine | 6716-98-9[3] |

| 4-(4-Fluorophenyl)piperidine hydrochloride | 6716-98-9 |

| (R)-2-(4-Fluorophenyl)piperidine | 1187468-22-9[4][5] |

Note: The CAS number for racemic this compound is not explicitly available in the initial search results. Researchers should verify the specific CAS number for the racemic mixture from their supplier.

Synthesis of the this compound Scaffold

The synthesis of substituted piperidines is a well-established area of organic chemistry. One common approach to synthesizing the 4-(4-Fluorophenyl)piperidine core involves the reduction of a corresponding pyridine precursor. The following protocol is a representative example of such a synthesis.

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)piperidine

This protocol describes the synthesis of 4-(4-fluorophenyl)piperidine via the hydrogenation of 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine.[6]

Materials:

-

4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine

-

Methanol (MeOH)

-

Palladium hydroxide on carbon (Pd(OH)₂/C, 20%)

-

Hydrogen gas (H₂)

-

Ethyl acetate

-

1 M Hydrogen chloride in ether

-

Saturated aqueous sodium carbonate

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

Dissolution: Dissolve 4-(4-fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine (e.g., 60 g, 225 mmol) in methanol (500 mL).[6]

-

Catalyst Addition: To this solution, add 20% palladium hydroxide on carbon (5 g).[6]

-

Hydrogenation: Shake the reaction mixture under a hydrogen atmosphere (50 psi) for 48 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Filtration: Upon completion, filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.[6]

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.[6]

-

Salt Formation (Optional, for purification/storage): Dissolve the residue in ethyl acetate and add a 1 M solution of hydrogen chloride in ether (300 mL). Collect the resulting solid (4-(4-fluorophenyl)piperidine hydrochloride) by filtration and recrystallize from 2-propanol.[6]

-

Free Base Formation: To obtain the free base, suspend the hydrochloride salt in ethyl acetate and wash with a saturated aqueous sodium carbonate solution. Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 4-(4-fluorophenyl)piperidine as an oil.[6]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective catalyst for the reduction of the double bond in the tetrahydropyridine ring and the hydrogenolysis of the N-benzyl protecting group.

-

Solvent: Methanol is a suitable solvent for both the starting material and for facilitating the hydrogenation reaction.

-

Pressure: The use of 50 psi of hydrogen ensures a sufficient concentration of the reducing agent to drive the reaction to completion in a reasonable timeframe.

-

Purification via Salt Formation: Converting the product to its hydrochloride salt often facilitates purification through crystallization, as salts tend to be more crystalline than their free base counterparts. The free base can then be easily regenerated.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.

Experimental Protocol: GC-MS Analysis

The following is a general GC-MS method for the analysis of fluorophenylpiperidine (FPP) isomers.[7]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Perkin Elmer Clarus Turbomass Gold).[7]

Chromatographic Conditions:

-

Column: A suitable capillary column for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 150°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 40-450.

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or ethyl acetate).

-

Perform a simple solvent extraction if the sample is in a complex matrix.[7]

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Expected Results:

The different isomers of fluorophenylpiperidine can be separated chromatographically. For example, a published method separates 2-FPP, 3-FPP, and 4-FPP with distinct retention times.[7] The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak, which confirms the identity of the compound.

Applications in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[2][8] this compound and its isomers are crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1]

Role as a Key Intermediate for Paroxetine

One of the most notable applications of a (4-Fluorophenyl)piperidine derivative is in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders.[9][10] The synthesis of Paroxetine involves the coupling of a functionalized 4-(4-fluorophenyl)piperidine core with a sesamol derivative.[9][11]

The following diagram illustrates the general synthetic workflow for Paroxetine, highlighting the importance of the (4-fluorophenyl)piperidine intermediate.

Caption: Synthetic workflow for Paroxetine.

Neuroscience Research and Novel Therapeutics

The this compound moiety is also incorporated into novel compounds being investigated for various neurological and psychiatric conditions. Its structural features can contribute to the affinity and selectivity of these compounds for specific receptors in the central nervous system. For instance, derivatives have been studied for their potential as antipsychotic agents, acting on dopamine and serotonin receptors.[12][13] The fluorophenyl group can enhance lipophilicity, which is often desirable for drugs targeting the CNS to facilitate crossing the blood-brain barrier.[1]

Signaling Pathway Modulation: An Exemplary Case

While this compound itself is primarily an intermediate, its derivatives, such as Paroxetine, exert their therapeutic effects by modulating specific signaling pathways. Paroxetine, for example, functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be the mechanism underlying its antidepressant and anxiolytic effects.

The diagram below illustrates the mechanism of action of a selective serotonin reuptake inhibitor (SSRI) like Paroxetine at the synapse.

Caption: Mechanism of SSRIs at the synapse.

Conclusion

This compound is a valuable and versatile building block in modern drug discovery and development. Its synthesis is achievable through established chemical routes, and its purity and identity can be rigorously assessed using standard analytical techniques. The strategic incorporation of this scaffold has led to the successful development of important CNS-active drugs and continues to be a focus of research for novel therapeutics. This guide provides a foundational understanding for scientists working with this important chemical entity, emphasizing the importance of stereochemistry, robust analytical characterization, and a clear understanding of its role in the broader context of medicinal chemistry.

References

-

Chem-Impex. This compound Hydrochloride. [Link]

-

Autech Industry Co.,Limited. (R)-2-(4-FLUOROPHENYL)PIPERIDINE | 1187468-22-9. [Link]

-

Archer, A., et al. Analytical Methods for the Separation of Piperazine Analogues. RSC Publishing. [Link]

- Google P

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Zaware, B. H., et al. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 2017, 9(7):91-93. [Link]

-

Oshiro, Y., et al. Comparative Study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and Haloperidol for Their Pharmacological Activities Related to Antipsychotic Efficacy and/or Adverse Side-Effects. Journal of Pharmacology and Experimental Therapeutics, 1993, 265(2):745-51. [Link]

-

PubChem. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Vanover, K. E., et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 2006, 317(2):910-8. [Link]

- Google Patents. EP1286965B1 - Piperidine compounds and process for providing such.

-

PubChem. 4-(4-Fluorophenyl)piperidine. [Link]

-

Iannitelli, A., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023, 28(18), 6542. [Link]

-

Łowicki, D., & Przybylski, P. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2026, 302(Pt 1), 118213. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

-

University of Arizona. Piperidine-based drug discovery. [Link]

- Google Patents.

-

Hindawi. N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 6716-98-9 | 4-(4-Fluorophenyl)piperidine - Synblock [synblock.com]

- 4. 1187468-22-9 CAS MSDS ((R)-2-(4-FLUOROPHENYL)PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (R)-2-(4-FLUOROPHENYL)PIPERIDINE | 1187468-22-9 [amp.chemicalbook.com]

- 6. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. benchchem.com [benchchem.com]

- 11. EP1286965B1 - Piperidine compounds and process for providing such - Google Patents [patents.google.com]

- 12. Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 2-(4-Fluorophenyl)piperidine: A Privileged Scaffold in Central Nervous System Drug Discovery

Abstract

The 2-(4-fluorophenyl)piperidine moiety stands as a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. While this chemical entity primarily serves as a critical synthetic intermediate, its recurring presence in a multitude of potent and selective CNS-active agents underscores its significance as a "privileged scaffold." The strategic incorporation of a fluorine atom onto the phenyl ring of the piperidine structure profoundly influences physicochemical properties such as lipophilicity and metabolic stability, which are paramount for effective drug action within the brain.[1] This technical guide provides a comprehensive analysis of the biological activities associated with the this compound core. Rather than focusing on the parent compound, for which direct biological data is sparse, we will explore its functional relevance through the lens of its prominent derivatives. This guide will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action of key derivatives targeting dopamine transporters (DAT), serotonin transporters (SERT), sigma (σ) receptors, and 5-hydroxytryptamine (5-HT) receptors. Detailed experimental protocols and workflow visualizations are provided to equip researchers and drug development professionals with the necessary insights to leverage this versatile scaffold in their own discovery programs.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural alkaloids, valued for its conformational flexibility and ability to engage in crucial interactions with biological targets.[2][3] The introduction of a 4-fluorophenyl group at the 2-position of the piperidine ring creates a scaffold with enhanced potential for CNS applications. The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate a molecule's properties by:

-

Increasing Lipophilicity: Facilitating passage across the blood-brain barrier, a critical hurdle for CNS drugs.[1]

-

Altering Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the drug's half-life.

-

Enhancing Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the target protein's binding pocket.

Consequently, the this compound core has been integral to the development of compounds for treating depression, anxiety, psychosis, and substance abuse disorders.[1] This guide will dissect the biological activity of this scaffold by examining its role in key classes of CNS-active agents.

Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives is well-established in the chemical literature. A common synthetic strategy involves the reduction of a corresponding pyridine precursor.

Caption: A generalized synthetic scheme for this compound.

The resulting this compound is a versatile intermediate that can be further functionalized, typically at the piperidine nitrogen, to generate a library of analogs for biological screening.

Biological Activity Profile: A Scaffold for Diverse CNS Targets

The true value of the this compound scaffold is demonstrated by the potent and selective biological activities of its derivatives. Below, we explore its role in targeting several key proteins implicated in neuropsychiatric disorders.

Dopamine Transporter (DAT) Ligands

The dopamine transporter is a critical regulator of dopaminergic signaling and a primary target for drugs used to treat conditions like ADHD and substance abuse. The GBR series of compounds, particularly GBR 12909 and its analogs, are potent and selective DAT inhibitors that feature a bis(4-fluorophenyl)methoxy ethyl side chain attached to a piperidine or piperazine ring.[4][5] The 4-fluorophenyl group is crucial for high-affinity binding.

| Compound | Target | Binding Affinity (Ki, nM) | Selectivity (SERT/DAT) |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | 323 |

| 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) | DAT | 1.1 | >100 |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | DAT | 15.2 | 49 |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine | DAT | Low nM range | Broad range |

Data compiled from multiple sources, including J Med Chem. 2002, 45 (19), pp 4222–4231 and J Med Chem. 1996 Feb 2;39(3):749-56.[4][5]

The structure-activity relationship studies of these analogs consistently show that the bis(4-fluorophenyl) group is a key determinant of high DAT affinity.[4][5]

Caption: A typical drug discovery workflow for developing DAT inhibitors.

Serotonin Transporter (SERT) Ligands

The 4-fluorophenylpiperidine scaffold is also a core component of several selective serotonin reuptake inhibitors (SSRIs), the most prominent being paroxetine. Although paroxetine is a 4-(4-fluorophenyl)piperidine derivative, the principle of the fluorophenyl group enhancing binding affinity for the serotonin transporter (SERT) is well-established.[6] Other derivatives with a this compound core have also been investigated as SSRIs. For instance, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown high affinity for SERT, with Ki values in the low nanomolar range, comparable to fluoxetine.[7]

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ1 subtype, are intracellular chaperones involved in modulating various signaling pathways and are considered therapeutic targets for psychosis and other neurological disorders.[8] Several ligands containing the 4-fluorophenylpiperidine moiety have demonstrated high affinity for sigma receptors. For example, DuP 734 (1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine) is a potent sigma receptor ligand that has been investigated as a potential antipsychotic agent.[9] The pharmacology of these compounds suggests that the 4-fluorophenylpiperidine core can be effectively utilized to design ligands with high affinity and selectivity for sigma receptors.[8][9]

5-HT2A Receptor Inverse Agonists

The serotonin 2A (5-HT2A) receptor is a key target for atypical antipsychotic drugs. ACP-103 (pimavanserin) is a potent 5-HT2A receptor inverse agonist that incorporates a 4-fluorophenyl moiety attached to a piperidine ring.[10] This compound exhibits high affinity for the 5-HT2A receptor (pKi of 9.3) and displays antipsychotic-like efficacy in behavioral models.[10] The success of ACP-103 further highlights the versatility of the fluorophenylpiperidine scaffold in designing ligands for G-protein coupled receptors.

Experimental Protocols

To facilitate further research in this area, we provide the following generalized protocols for assessing the biological activity of novel this compound derivatives.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenates (source of DAT)

-

[³H]-WIN 35,428 (radioligand)

-

Nomifensine (for defining non-specific binding)

-

Test compounds (at various concentrations)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat striatal membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, [³H]-WIN 35,428 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of nomifensine (for non-specific binding).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Dopamine Uptake Assay

Objective: To measure the functional inhibition of dopamine uptake by a test compound.

Materials:

-

Rat striatal synaptosomes or cells expressing human DAT (hDAT)

-

[³H]-Dopamine

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Test compounds (at various concentrations)

-

Nomifensine (as a positive control)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare synaptosomes from rat striatum or culture cells expressing hDAT.

-

Pre-incubate the synaptosomes or cells with the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate dopamine uptake by adding [³H]-Dopamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Determine the amount of [³H]-Dopamine taken up by the synaptosomes or cells by liquid scintillation counting.

-

Run a parallel set of experiments at 4°C to determine non-specific uptake.

-

Calculate the specific uptake by subtracting the 4°C values from the 37°C values.

-

Determine the IC50 value of the test compound for dopamine uptake inhibition.

Conclusion and Future Directions

The this compound scaffold is a demonstrably valuable asset in the field of CNS drug discovery. Its favorable physicochemical properties and ability to be incorporated into ligands for a diverse range of important neurological targets make it a "privileged" starting point for medicinal chemistry campaigns. While direct biological activity data for the unsubstituted parent compound is not widely reported, the extensive literature on its derivatives provides a clear and compelling rationale for its continued use.

Future research should continue to explore the chemical space around this scaffold. The synthesis of novel derivatives with varied substitution patterns on both the phenyl and piperidine rings could lead to the discovery of ligands with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation therapeutics based on the this compound core.

References

- Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry, 12(6), 1483-1491.

- [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734). A selective ligand for sigma receptors in mouse brain in vivo. The Journal of Pharmacology and Experimental Therapeutics, 262(1), 1167-1174.

- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry, 45(19), 4222-4231.

- Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter.

- Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Pharmacological Reviews, 64(1), 99-143.

- This compound Hydrochloride. Chem-Impex.

- Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). PubMed.

- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5462.

- Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556.

- The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.

- Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Semantic Scholar.

- 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. LGC Standards.

- Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry, 249, 115160.

- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.

- Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(15), 8088-8104.

- Comparative Study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and Haloperidol for Their Pharmacological Activities Related to Antipsychotic Efficacy and/or Adverse Side-Effects. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 745-751.

- 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco, 58(11), 1143-1149.

- Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. Expert Opinion on Therapeutic Targets, 15(1), 59-74.

- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19343-19355.

- Sigma Receptors. Sigma-Aldrich.

- Neurobiology of piperidine: its relevance to CNS function. Progress in Neurobiology, 12(2), 103-129.

- In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Pharmaceutics, 11(10), 503.

- The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics, 28(1), 81-89.

- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro.

- Molecular Docking Analysis of Natural Compounds Against Serotonin Transporter (SERT). Research Square.

- Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594.

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 4(10), 14247-14257.

- 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836371.

- List of modafinil analogues and deriv

- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 9(7), 91-93.

- Synthesis and pharmacological characterization of bivalent and fluorescent ligands to detect receptor dimerization for the D2-H3. University of Regensburg.

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1637-1646.

- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances, 9(3), 1369-1383.

- List of miscellaneous 5-HT2A receptor agonists. Wikipedia.

- Piperidine. Wikipedia.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.3.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H]1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734). A selective ligand for sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of 2-(4-Fluorophenyl)piperidine Derivatives

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically successful drugs.[1][2][3] Its conformational flexibility and ability to engage in various non-covalent interactions make it a versatile building block for targeting a diverse range of biological entities.[3] The strategic incorporation of a 4-fluorophenyl group at the 2-position of the piperidine ring introduces a unique set of physicochemical properties that have been effectively leveraged in the discovery of novel therapeutic agents. The fluorine atom, a bioisostere of hydrogen, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[4][5][6]

This technical guide provides a comprehensive overview of the discovery process for 2-(4-fluorophenyl)piperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic strategies, biological evaluation, and structure-activity relationships (SAR) that underpin the development of these important compounds. By detailing the causality behind experimental choices and providing validated protocols, this guide aims to serve as a practical resource for the rational design and optimization of novel this compound-based therapeutics.

The Strategic Importance of the this compound Scaffold

The this compound moiety is a key pharmacophore in numerous centrally acting agents, particularly those targeting monoamine transporters. The presence of the fluorophenyl group is often crucial for achieving high-affinity binding and desired selectivity. The fluorine atom's high electronegativity can influence the electronic environment of the aromatic ring, potentially leading to more favorable interactions with the target protein. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[7]

The piperidine ring itself provides a three-dimensional framework that can be appropriately substituted to orient functional groups for optimal interaction with the binding pocket of a receptor or transporter. The nitrogen atom within the piperidine ring is often a key interaction point, capable of forming hydrogen bonds or salt bridges.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be accomplished through various routes, often tailored to the specific substitution patterns required for biological activity. A common and versatile approach involves the construction of the piperidine ring through cyclization reactions.

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Representative Synthetic Protocol: Synthesis of (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol

This protocol describes a key intermediate in the synthesis of paroxetine, a selective serotonin reuptake inhibitor (SSRI).[8]

Step 1: Mesylation of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

-

To a stirred solution of (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine (10 mmol) in Dichloromethane (40 ml) at 0-5°C, add Triethylamine (14 mmol) dropwise.

-

Following the addition of triethylamine, add Methane sulfonyl chloride (11 mmol) dropwise.

-

Stir the reaction mixture for 3-4 hours at 0-5°C, monitoring the reaction progress by TLC (Dichloromethane: Methanol, 9:1).

-

Upon completion, add water to the reaction mixture, separate the organic layer, dry it over sodium sulfate, and remove the solvent under reduced pressure to yield the mesityl derivative.[8]

Step 2: Carbamate Formation

-

To a stirred solution of the mesityl derivative (10 mmol) in Toluene (30 ml) at 5-10°C, add Triethylamine (3 mmol) dropwise.

-

Subsequently, add Phenyl chloroformate (12 mmol) dropwise.

-

Raise the temperature to room temperature and stir for 12-13 hours. Monitor the reaction by TLC (Dichloromethane: Methanol, 9:1).

-

After completion, quench the reaction by adding a potassium carbonate solution.

-

Separate the organic layer, dry it over Sodium sulfate, and remove the solvent under reduced pressure to obtain the carbamate derivative.[8]